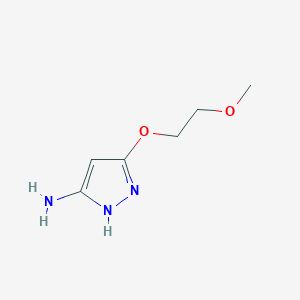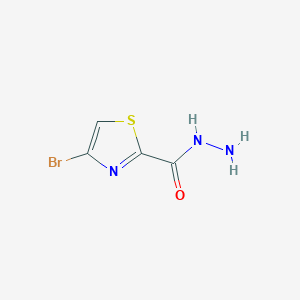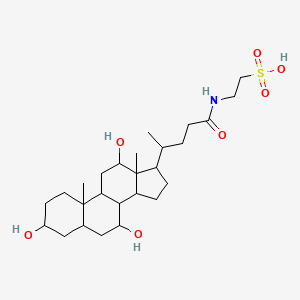
1-Vinylcyclooctanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Vinylcyclooctanol is an organic compound with the molecular formula C10H18O It is a member of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a cyclooctane ring with an ethenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Vinylcyclooctanol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 1-ethenylcyclooctene. The process typically involves the following steps:
Hydroboration: 1-Ethenylcyclooctene is reacted with borane (BH3) in tetrahydrofuran (THF) to form an organoborane intermediate.
Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH) to yield 1-ethenylcyclooctan-1-ol.
Industrial Production Methods: Industrial production of 1-ethenylcyclooctan-1-ol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents used in the process are carefully selected to enhance the efficiency of the reactions.
Análisis De Reacciones Químicas
Types of Reactions: 1-Vinylcyclooctanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form 1-ethenylcyclooctane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed:
Oxidation: 1-Ethenylcyclooctanone or 1-ethenylcyclooctanal.
Reduction: 1-Ethenylcyclooctane.
Substitution: 1-Ethenylcyclooctyl halides or amines.
Aplicaciones Científicas De Investigación
1-Vinylcyclooctanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-ethenylcyclooctan-1-ol involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with various biological molecules, influencing their structure and function. The ethenyl group can participate in addition reactions, further modifying the compound’s activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Vinylcyclooctanol can be compared with other similar compounds, such as:
1-Ethynylcyclooctanol: Similar structure but with an ethynyl group instead of an ethenyl group.
Cyclooctanol: Lacks the ethenyl substituent, making it less reactive in certain types of reactions.
1-Methylcyclooctanol: Contains a methyl group instead of an ethenyl group, affecting its chemical properties and reactivity.
Uniqueness: this compound is unique due to the presence of both a hydroxyl group and an ethenyl group on the cyclooctane ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications.
Propiedades
Número CAS |
6244-48-0 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
1-ethenylcyclooctan-1-ol |
InChI |
InChI=1S/C10H18O/c1-2-10(11)8-6-4-3-5-7-9-10/h2,11H,1,3-9H2 |
Clave InChI |
WRSXHGHFNWOBER-UHFFFAOYSA-N |
SMILES canónico |
C=CC1(CCCCCCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,7-Dimethylbenzo[d]isoxazol-5-amine](/img/structure/B8783414.png)


![4-(6-bromo-1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine](/img/structure/B8783434.png)
![Oxazolo[5,4-d]pyrimidin-7(6H)-one,2-phenyl-](/img/structure/B8783440.png)


![methyl 3-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B8783466.png)

![5-Methyl-5,7-dihydrothieno[3,4-D]pyrimidin-4(3H)-one](/img/structure/B8783476.png)




